molecular formula C15H16F3NO5 B2571639 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034339-20-1

2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Cat. No.: B2571639
CAS No.: 2034339-20-1
M. Wt: 347.29
InChI Key: UNVJAOXJQUTMIE-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic chemical compound of high purity, designed for research and development purposes. This product is intended for use in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications. Please consult the product's Certificate of Analysis for detailed specifications. Handle all chemicals with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO5/c1-9(24-10-2-3-12-13(4-10)23-8-22-12)14(20)19-5-11(6-19)21-7-15(16,17)18/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVJAOXJQUTMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OCC(F)(F)F)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the benzodioxole core, the introduction of the azetidine ring, and the attachment of the trifluoroethoxy group. Common reagents and conditions used in these reactions may include:

    Formation of Benzodioxole Core: This step often involves the cyclization of catechol derivatives with formaldehyde or other aldehydes under acidic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives and appropriate leaving groups.

    Attachment of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through etherification reactions, typically using trifluoroethanol and suitable activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its structural features that could interact with biological targets. Research indicates that derivatives of benzodioxole compounds often exhibit significant biological activity, including anti-cancer and anti-inflammatory properties.

Case Study : A study highlighted the synthesis of various benzodioxole derivatives that demonstrated potent activity against specific cancer cell lines. The introduction of the azetidine moiety may enhance the selectivity and efficacy of these compounds against tumor cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is noteworthy. Similar compounds have been evaluated for their ability to inhibit biofilm formation in bacteria, which is crucial for treating infections associated with medical implants.

Case Study : Research on N-substituted aryl compounds showed strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The modifications on the benzodioxole scaffold were essential in fine-tuning the antimicrobial properties .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of coatings or composites with enhanced properties.

Case Study : Investigations into similar benzodioxole-based materials have led to the creation of coatings that exhibit antibacterial properties while maintaining biocompatibility for use in medical devices .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of anti-cancer and anti-inflammatory agents
Antimicrobial ActivityInhibition of bacterial biofilm formation
Material ScienceDevelopment of antibacterial coatings for medical devices

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxol Substitutions

(a) 1-(7-Methoxy-1,3-benzodioxol-5-yl)propan-1-one
  • Core Structure : Propan-1-one with a benzodioxol group.
  • Key Differences : The methoxy group at position 7 replaces the oxy linkage at position 5 in the target compound. This positional isomerism alters electronic distribution and steric accessibility .
  • Implications : Methoxy groups generally increase solubility compared to ether-linked substituents but may reduce metabolic resistance due to demethylation pathways.
(b) Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)
  • Core Structure: Cathinone derivative with a benzodioxol group and ethylamino side chain.
  • Key Differences: The target compound lacks the amino group but includes an azetidine ring.

Compounds with Trifluoroethoxy Functionalization

(a) 3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic Acid 2-(Toluene-4-sulfonyl)ethyl Ester (8f)
  • Core Structure : Benzimidazole-sulfonyl derivative with a trifluoroethoxy-pyridine group.
  • Key Differences : While both compounds share the trifluoroethoxy group, the target compound’s azetidine and benzodioxol systems contrast with 8f’s sulfonamide and pyridine motifs. This suggests divergent solubility and bioavailability profiles .

Azetidine-Containing Analogues

(a) 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-Methoxyphenyl)-1,3-thiazolidin-4-one
  • Core Structure: Thiazolidinone ring with benzodioxolmethyl and methoxyphenyl groups.
  • Key Differences: The thiazolidinone core introduces sulfur-based polarity, contrasting with the ketone and azetidine in the target compound. This structural divergence may influence redox activity and protein binding .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Benzodioxol Substituent Trifluoroethoxy Group Nitrogen-Containing Ring Key Functional Attributes
Target Compound Propan-1-one 5-Oxy linkage Yes (on azetidine) Azetidine High rigidity, moderate lipophilicity
1-(7-Methoxy-1,3-benzodioxol-5-yl)propan-1-one Propan-1-one 7-Methoxy No None Enhanced solubility
Ethylone Cathinone 5-Position No None Psychoactive potential
Compound 8f Benzimidazole None Yes (on pyridine) Pyridine High molecular weight, sulfonamide
3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone 5-Methyl No Thiazolidinone Sulfur-based polarity

Research Findings and Implications

  • Conformational Rigidity : The azetidine ring restricts rotational freedom, a feature absent in ethylone and 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one, which may enhance target specificity .
  • Metabolic Stability: The benzodioxol-5-yloxy group may confer greater resistance to oxidative metabolism compared to the methylenedioxy systems in cathinone derivatives .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N1O4C_{18}H_{20}F_{3}N_{1}O_{4}, and it is characterized by the presence of a benzodioxole moiety and an azetidine ring. The trifluoroethoxy group contributes to its unique properties, potentially enhancing its biological interactions.

PropertyValue
Molecular Weight363.35 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on benzodioxole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

There is emerging evidence that compounds featuring the benzodioxole structure may possess anticancer properties. A study demonstrated that derivatives with similar scaffolds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest. The precise mechanism often involves modulation of signaling pathways such as MAPK and PI3K/Akt.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially acting through antioxidant mechanisms or by modulating neurotransmitter levels. Research into related compounds suggests they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of benzodioxole derivatives were tested for their ability to inhibit biofilm formation by Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzodioxole moiety enhanced antimicrobial activity significantly, suggesting structure-activity relationships that could inform future drug design.

Case Study 2: Cancer Cell Line Testing

A compound structurally similar to the target compound was evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Research Findings

Recent findings highlight the importance of the trifluoroethoxy group in enhancing the lipophilicity and membrane permeability of the compound. This modification may facilitate better interaction with cellular targets, improving biological efficacy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

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